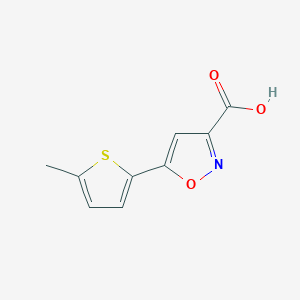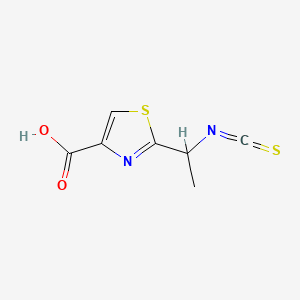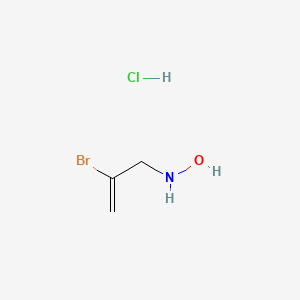
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom attached to a prop-2-en-1-yl group, which is further connected to a hydroxylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of 2-bromoprop-2-en-1-ol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored and controlled to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oximes or nitroso compounds, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
N-(2-iodoprop-2-en-1-yl)hydroxylamine hydrochloride:
N-(2-fluoroprop-2-en-1-yl)hydroxylamine hydrochloride: The fluorine atom can impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific reactivity and the range of transformations it can undergo, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C3H7BrClNO |
|---|---|
Peso molecular |
188.45 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H6BrNO.ClH/c1-3(4)2-5-6;/h5-6H,1-2H2;1H |
Clave InChI |
LHNSEILUOWSQEG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNO)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


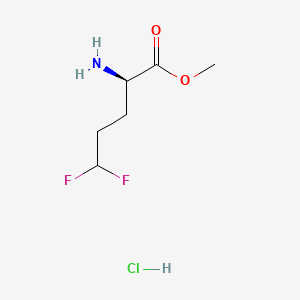
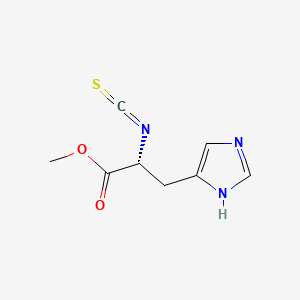
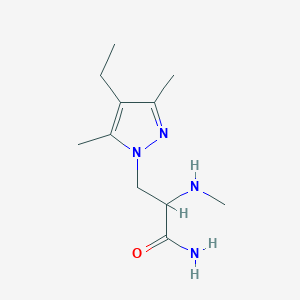
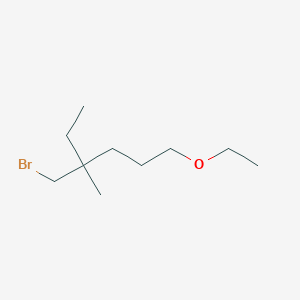
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
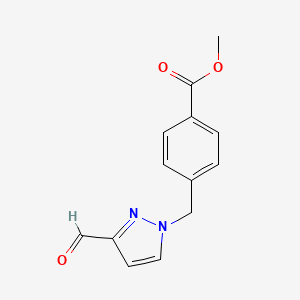
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)


